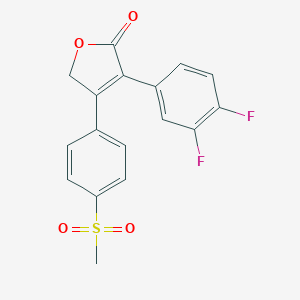

MF-tricyclic

Description

Structure

3D Structure

Properties

CAS No. |

162011-83-8 |

|---|---|

Molecular Formula |

C17H12F2O4S |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

4-(3,4-difluorophenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one |

InChI |

InChI=1S/C17H12F2O4S/c1-24(21,22)12-5-2-10(3-6-12)13-9-23-17(20)16(13)11-4-7-14(18)15(19)8-11/h2-8H,9H2,1H3 |

InChI Key |

INRQTVDUZFESAO-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)F)F |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)F)F |

Other CAS No. |

162011-83-8 |

Synonyms |

3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone 3-(3,4-difluorophenyl)4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone Merck Frosst Tricyclic MF tricyclic MF-tricyclic |

Origin of Product |

United States |

Synthetic Methodologies for Mf Tricyclic Systems

Convergent and Divergent Synthetic Pathways to Tricyclic Cores

The choice between a convergent and divergent approach for MF-tricyclic systems depends on the specific target structure and the desired outcomes, such as the need for structural diversity. For instance, a divergent approach might be employed starting from a pre-formed triazine ring, with subsequent annulation reactions to build the other two rings. A convergent approach could involve the synthesis of a bicyclic system that is then fused with a third ring containing the triazine precursor.

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yields, easier purification of intermediates. | Requires careful planning of fragment coupling reactions. |

| Divergent | Stepwise construction of the molecule from a central core outwards. | Efficient for generating libraries of analogues from a common intermediate. | Overall yield can be low for long linear sequences. |

Multi-Step Approaches to Tricyclic Frameworks

Multi-step synthesis is a traditional and widely used approach for the construction of complex molecules like tricyclic systems. This method involves a linear sequence of reactions where each step builds upon the previous one. For the synthesis of tricyclic systems containing a 1,3,5-triazine ring, a common multi-step approach starts with the versatile precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The sequential nucleophilic substitution of the chlorine atoms on the triazine ring with different nucleophiles at controlled temperatures allows for the introduction of functionalities that can be used for subsequent ring-forming reactions.

A general multi-step sequence for a tricyclic triazine derivative might involve:

Stepwise substitution of two chlorine atoms on cyanuric chloride with appropriate nucleophiles to introduce reactive handles.

A third substitution or a coupling reaction to attach a larger fragment.

An intramolecular cyclization reaction to form one of the additional rings.

A final annulation step to complete the tricyclic framework.

For example, a study on the synthesis of 1,3,5-triazine derivatives with potential anticancer activity demonstrated a three-step reaction sequence starting from cyanuric chloride. mdpi.com While this study did not produce a tricyclic system, the methodology of sequential substitution provides a clear pathway for introducing the necessary functionalities for further cyclization to form tricyclic frameworks. mdpi.com

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | First Nucleophilic Substitution | Cyanuric chloride, Nucleophile 1, Base (e.g., DIPEA), THF, 0 °C | Introduction of the first substituent. |

| 2 | Second Nucleophilic Substitution | Dichloro-triazine intermediate, Nucleophile 2, Base, Room Temperature | Introduction of the second substituent. |

| 3 | Third Nucleophilic Substitution/Cyclization | Monochloro-triazine intermediate, Dinucleophile, Heat | Formation of the second and/or third ring. |

One-Pot and Cascade Reactions for Tricyclic Construction

The synthesis of substituted 1,3,5-triazines can be achieved via one-pot procedures. For instance, a sequential one-pot strategy for the synthesis of trisubstituted 1,3,5-triazines from cyanuric chloride has been developed, which involves sequential C-N and C-C bond formations. chemrxiv.org This methodology could be adapted to construct tricyclic systems by using a di-nucleophile in one of the steps to induce cyclization.

Another example is the catalyst-free, three-component reaction of aldehydes, thiourea, and trialkyl orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives. nih.gov While this yields a monocyclic triazine, the complexity generated in a single step highlights the potential of multicomponent reactions in the efficient construction of the core of a potential tricyclic system.

| Reaction Type | Starting Materials | Key Features | Product Class |

| Sequential One-Pot | Cyanuric chloride, various amines, boronic acids | Controlled sequential addition of reagents. chemrxiv.org | Unsymmetrically substituted 1,3,5-triazines. chemrxiv.org |

| Three-Component Reaction | Aldehydes, thiourea, orthoformates | Catalyst-free, good to moderate yields. nih.gov | 1,3,5-triazine-2,4-dithiones. nih.gov |

Metal-Catalyzed Cyclization and Annulation Strategies

Transition metal catalysis provides powerful tools for the construction of complex heterocyclic systems through the formation of carbon-carbon and carbon-heteroatom bonds. Palladium, rhodium, and copper catalysts are particularly prominent in these transformations. While specific examples of these catalysts being used for the final ring-closing steps to form a tricyclic system containing a 1,3,5-triazine core are not abundant in the literature, their application in the synthesis of other tricyclic nitrogen heterocycles and in the functionalization of triazines suggests their high potential in this area.

Palladium-Catalyzed Cyclization in Tricyclic Synthesis

Palladium catalysis is widely employed in a variety of cross-coupling and cyclization reactions. Palladium-catalyzed reactions such as Heck, Suzuki, and Buchwald-Hartwig couplings are instrumental in forming the bonds necessary for ring closure.

A palladium-catalyzed cascade radical cyclization and C-H amination of 1,7-enynes has been developed for the construction of tricyclic quinolin-2(1H)-one scaffolds. rsc.org This demonstrates the power of palladium to orchestrate complex cascade reactions leading to tricyclic systems. rsc.org Although this example does not involve a triazine core, the principles of palladium-catalyzed cascade cyclizations could be applied to appropriately substituted triazine derivatives to forge the additional rings of a tricyclic structure.

In another study, a palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes was used to assemble tricyclic 2-benzazepines. nih.gov This reaction involves a twofold C-H activation and demonstrates the utility of palladium in constructing fused heterocyclic systems through annulation strategies. nih.gov

| Reaction Type | Catalyst System | Starting Materials | Product |

| Cascade Cyclization/Amination | Pd(OAc)₂, Ligand | 1,7-enynes, perfluoroalkyl iodides, hydroxylamine | Tricyclic quinolin-2(1H)-ones rsc.org |

| [5 + 2] Rollover Annulation | Pd(OAc)₂, Ag₂CO₃ | 1-Benzylpyrazoles, Alkynes | Tricyclic 2-benzazepines nih.gov |

Rhodium-Catalyzed Reactions for Tricyclic Skeletons

Rhodium catalysts are well-known for their ability to catalyze a variety of cyclization, cycloaddition, and C-H activation reactions. These reactions are often characterized by their high efficiency and selectivity.

For example, a rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides access to highly substituted pyrazoles. organic-chemistry.org This cascade reaction involves C-N bond addition, C-N bond cleavage, and intramolecular cyclization. organic-chemistry.org While this leads to a five-membered ring, the principle of rhodium-catalyzed cascade reactions could be extended to the synthesis of more complex fused systems.

More directly relevant to tricyclic systems, rhodium-catalyzed intramolecular cyclization has been used for the synthesis of thiodihydropyrans. rsc.org This demonstrates the capability of rhodium catalysts to facilitate intramolecular ring-closing reactions to form heterocyclic systems.

| Reaction Type | Catalyst | Key Transformation | Application |

| Addition-Cyclization | [Cp*RhCl₂]₂ | Cascade reaction of hydrazines and alkynes. organic-chemistry.org | Synthesis of substituted pyrazoles. organic-chemistry.org |

| Intramolecular Cyclization | Rh₂(OAc)₄ | Cyclization of sulfur-containing precursors. rsc.org | Synthesis of thiodihydropyrans. rsc.org |

Copper-Catalyzed Methodologies for Tricyclic Architectures

Copper catalysis offers a cost-effective and versatile alternative to palladium and rhodium for many organic transformations, including the synthesis of nitrogen-containing heterocycles. Copper-catalyzed reactions such as Ullmann-type couplings and click chemistry are valuable tools in heterocyclic synthesis.

An efficient copper-catalyzed reaction of 1,1-dibromoalkenes and biguanides provides substituted 2,4-diamino-1,3,5-triazines under mild conditions. organic-chemistry.org This method constructs the triazine ring itself and demonstrates the utility of copper in synthesizing the core of our target systems. organic-chemistry.org

Furthermore, a one-pot synthesis of 1,3,5-triazine derivatives has been reported using a Cu(I) supported catalyst. nih.gov This Ullmann-type reaction significantly shortens reaction times and, in some cases, provides higher yields for the synthesis of trisubstituted s-triazines. nih.gov This approach could be adapted for the synthesis of tricyclic systems by using starting materials with appropriate functionalities for subsequent cyclization. A review of copper catalysis in the synthesis and modification of triazine derivatives highlights a wide range of copper-mediated reactions that could be harnessed for the construction of more complex fused systems. researchgate.net

| Reaction Type | Catalyst | Starting Materials | Key Advantage |

| Triazine Synthesis | Cu₂O | 1,1-dibromoalkenes, biguanides | Mild conditions, good yields for the triazine core. organic-chemistry.org |

| Ullmann-type Substitution | Cu(I) supported on resin | Dichlorotriazinyl benzenesulfonamide, various nucleophiles | Shortened reaction times, one-pot synthesis of trisubstituted triazines. nih.gov |

Other Transition Metal-Catalyzed Approaches in Tricyclic Formation

Beyond the more common palladium- and copper-catalyzed reactions, a range of other transition metals have proven effective in forging tricyclic systems. These methods often provide alternative reactivity and selectivity, expanding the synthetic chemist's arsenal. For instance, gold catalysis has been employed in a cascade reaction involving alkyne-containing diazo compounds and alkenes to assemble polycarbocyclic frameworks. nih.gov This process proceeds through a β-aryl gold-carbene intermediate, which acts as a four-carbon synthon in a subsequent [4+2]-cycloaddition. nih.gov

Ruthenium catalysts, particularly the Grubbs-type catalysts, are well-known for their application in olefin metathesis, a powerful tool for ring formation. mdpi.com These catalysts have been instrumental in the synthesis of complex molecules, including those with tricyclic substructures. mdpi.com Iron catalysis has also emerged as a viable approach. In one example, an Fe(acac)₃ catalyst was used in the hydroamination of alkenes with nitroarenes, a reaction that can be adapted for the formation of nitrogen-containing tricyclic systems. acs.org

A summary of selected other transition metal-catalyzed approaches is presented below:

| Catalyst System | Reaction Type | Key Intermediate | Resulting Tricyclic Core | Reference |

| Gold(I) complexes | Diazo-yne cyclization/[4+2]-cycloaddition | β-aryl gold-carbene | Polycarbocyclic | nih.gov |

| Grubbs catalysts (Ruthenium) | Olefin metathesis | Metal carbene complex | Various | mdpi.com |

| Fe(acac)₃ / Phenylsilane | Alkene hydroamination | Fe-H species | Nitrogen-containing heterocycles | acs.org |

Organocatalytic and Supramolecular Approaches to Tricyclic Synthesis

In a shift away from metal-based catalysts, organocatalysis and supramolecular chemistry offer environmentally benign and often highly stereoselective routes to tricyclic compounds.

L-Proline Mediated Tricyclic Synthesis

The simple amino acid L-proline has proven to be a remarkably effective organocatalyst for a variety of transformations, including the synthesis of heterocyclic systems. researchgate.net It can initiate cascade reactions through the formation of enamine or iminium intermediates. researchgate.net For example, novel tricyclic N-benzylated chroman-4-one tetrahydropyrimidine derivatives have been prepared through a multi-component reaction catalyzed by L-proline under mild conditions. researchgate.net The versatility of L-proline and its derivatives has been demonstrated in the asymmetric Michael addition of ketones and aldehydes to nitro-olefins, a reaction that can be a key step in the construction of chiral tricyclic frameworks with high enantioselectivity. mdpi.com

β-Cyclodextrin as a Supramolecular Catalyst in Tricyclic Reactions

β-Cyclodextrin, a cyclic oligosaccharide, acts as a supramolecular catalyst by forming inclusion complexes with reactant molecules in aqueous solution. nih.govnih.gov This pre-organization of substrates within the hydrophobic cavity of the cyclodextrin can accelerate reactions and influence selectivity. researchgate.net While direct catalysis of this compound synthesis is an emerging area, the ability of β-cyclodextrin to form stable inclusion complexes with tricyclic antidepressants has been well-documented, suggesting its potential to facilitate reactions involving such scaffolds. nih.gov For instance, nano ZrO₂-β-cyclodextrin has been used as a recyclable supramolecular catalyst for the synthesis of 2-phenyl imidazole derivatives, showcasing the potential of modified cyclodextrins in heterocyclic synthesis. nih.gov

Intramolecular Cyclization Protocols for Tricyclic Ring Systems

Intramolecular cyclization represents a powerful and efficient strategy for the construction of cyclic and polycyclic molecules, including tricyclic systems. gatech.edu These reactions benefit from favorable entropic factors, as the reacting functionalities are tethered within the same molecule. A variety of methods have been developed to effect intramolecular cyclization for the synthesis of tricyclic indoles, which are common motifs in bioactive natural products. encyclopedia.pub

Palladium-catalyzed intramolecular hydroarylation of acetylenes is one such method that has been used to construct amide-containing 3,4-fused tricyclic indole derivatives with excellent regio- and stereoselectivity. encyclopedia.pub Similarly, intramolecular Larock indole annulation, also palladium-catalyzed, provides access to 3,4-, 3,5-, and 3,6-fused tricyclic indoles. encyclopedia.pub Indium(III) triflate has been shown to catalyze the cyclization of cyclopropanes and alkylidene malonate monoamides to afford functionalized tricyclic systems. gatech.edu

A selection of intramolecular cyclization strategies is highlighted below:

| Catalyst/Reagent | Reaction Type | Substrate | Resulting Tricyclic System | Reference |

| Palladium complexes | Intramolecular hydroarylation | Acetylene-tethered anilines | Fused tricyclic indoles | encyclopedia.pub |

| Pd₂(dba)₃/DtPBF | Intramolecular Larock indole annulation | Alkyne-tethered ortho-bromoanilines | Fused tricyclic indoles | encyclopedia.pub |

| In(OTf)₃ | Cyclization of donor-acceptor cyclopropanes | Alkenyl and heteroaryl cyclopropyl ketones | Functionalized cyclohexenone derivatives | gatech.edu |

| Base-promoted | Intramolecular cyclization | Ugi four-component coupling product | β-lactams containing a triazole scaffold | researchgate.net |

Green Chemistry Considerations and Sustainable Synthetic Routes for Tricyclic Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound compounds. nih.govmdpi.com The goal is to develop methods that are more environmentally friendly, safer, and more efficient in terms of atom economy and energy consumption. rasayanjournal.co.in

Key green chemistry approaches applicable to tricyclic synthesis include:

Use of Catalysis: Both transition-metal and organocatalysis reduce the need for stoichiometric reagents, thereby minimizing waste. nih.gov Recyclable catalysts are particularly desirable. mdpi.com

Atom Economy: Designing reactions, such as multicomponent reactions, where the maximum number of atoms from the reactants are incorporated into the final product. nih.govrasayanjournal.co.in

Safer Solvents: The use of greener solvents like water, ethanol, or ionic liquids, or even performing reactions under solvent-free conditions, significantly reduces the environmental impact. rasayanjournal.co.infrontiersin.org

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or mechanochemistry can lead to shorter reaction times and reduced energy consumption compared to conventional heating. nih.govmdpi.com

Renewable Feedstocks: Utilizing starting materials derived from renewable resources is a long-term goal for sustainable chemical synthesis. nih.gov

The development of one-pot and tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, aligns well with the principles of green chemistry by reducing the need for intermediate purification steps, thus saving solvents and energy. nih.gov

Mechanistic Investigations of Mf Tricyclic Reactions

Elucidation of Reaction Intermediates in Tricyclic Compound Formation

The formation of the MF-Tricyclic core involves a sequence of bond-forming events that proceed through various transient species. The direct observation and characterization of these reaction intermediates are often challenging due to their high reactivity and short lifetimes. However, a combination of advanced spectroscopic techniques and computational chemistry has provided significant insights into their structure and role in the reaction cascade. escholarship.orgjst.go.jp

In the synthesis of related tricyclic systems, reactive intermediates such as complex oxonium ions have been proposed as key species. researchgate.net Researchers have successfully provided direct evidence for the existence of these thermally unstable intermediates through low-temperature NMR spectroscopy, supported by Density Functional Theory (DFT) calculations. researchgate.net These studies reveal how the specific conformation of the intermediate dictates the subsequent reaction steps.

Furthermore, computational and experimental efforts have been directed at understanding the chemistry of strained cyclic intermediates in the synthesis of complex molecules. escholarship.organu.edu.au Pericyclic reaction cascades, for instance, can lead to the formation of multiple new carbon-carbon bonds through fleeting intermediates. escholarship.org DFT calculations have been instrumental in interrogating the mechanistic aspects of these cascades, providing fundamental insights that enable the synthesis of diverse polycyclic aromatic hydrocarbons. escholarship.org In the context of this compound formation, it is plausible that similar strained or ionic intermediates play a pivotal role, and their characterization is essential for optimizing reaction conditions to favor the desired tricyclic framework.

Table 1: Methods for Characterization of Reaction Intermediates in Tricyclic Synthesis

| Method | Application | Insights Gained |

| Low-Temperature NMR Spectroscopy | Direct observation of thermally unstable species like complex oxonium ions. researchgate.net | Provides structural information and evidence for the existence of postulated intermediates. |

| Density Functional Theory (DFT) Calculations | Interrogating mechanistic aspects of reaction cascades and predicting the stability of intermediates. escholarship.orgresearchgate.net | Elucidates reaction pathways, confirms experimental observations, and provides energetic details. |

| Transient Absorption Spectroscopy | Detection of short-lived excited states and photoinduced intermediates. nih.gov | Allows for the study of electron transfer processes and the electronic structure of transient species. |

Transition State Analysis and Energy Barriers for Tricyclic Ring Closures

Understanding the geometry and energy of transition states is fundamental to explaining the feasibility, rate, and selectivity of chemical reactions. For the ring closure steps in the synthesis of this compound, transition state analysis via computational chemistry offers a molecular-level picture of the bond-forming process. ic.ac.ukbeilstein-journals.org

DFT calculations are a powerful tool for locating transition state structures and computing the associated activation energy barriers. faccts.deresearchgate.netresearchgate.netnih.gov These theoretical models have been applied to elucidate the mechanisms of various cyclization reactions. For example, in studies of Baldwin's rules for ring closure, computational models that include solvent effects have been used to calculate the free energy barriers (ΔG‡) for different cyclization modes (e.g., 5-endo-trig vs. 6-endo-trig). ic.ac.uk These analyses reveal that favorable angles of attack in the transition state lead to significantly lower energy barriers, thus explaining why certain cyclization pathways are preferred over others. ic.ac.uk

While increased aromaticity in a transition state is often thought to lower activation barriers, computational studies on pericyclic reactions have shown this is not always the case. beilstein-journals.orgnih.gov Methods like the activation strain model (ASM) reveal that factors such as reactant deformation (strain) and interaction energy, rather than aromaticity alone, can govern the barrier heights. beilstein-journals.orgnih.gov For this compound ring closures, a detailed analysis of the transition states can predict the most likely reaction pathways and guide the rational design of precursors that minimize unwanted side reactions by raising the energy barriers of competing pathways. e3s-conferences.org

Table 2: Calculated Free Energy Barriers for Model Ring Closure Reactions

| Reaction Type | Angle of Attack (N-C-C) | Calculated ΔG‡ (kcal/mol) | Favored/Disfavored (Baldwin's Rules) |

| 5-endo-trig | 92° | 17.8 | Disfavored |

| 6-endo-trig | 101° | 12.4 | Favored |

| 5-exo-trig | 112° | 5.7 | Favored |

| Data derived from computational studies on model systems. ic.ac.uk |

Stereocontrol Mechanisms in Tricyclic Transformations

The three-dimensional architecture of this compound necessitates precise control over the stereochemistry during its synthesis. Stereocontrol mechanisms determine the relative and absolute configuration of newly formed stereocenters. This control can be achieved by manipulating reaction conditions to favor specific pathways, often dictated by the principles of kinetic and thermodynamic control, or by using chiral auxiliaries or catalysts. nih.govnih.gov

When a reaction can yield two or more different diastereomeric products, the product ratio is often determined by whether the reaction is under kinetic or thermodynamic control. ucalgary.cawikipedia.org

Kinetic Control: At low temperatures and short reaction times, the major product is the one that is formed the fastest. libretexts.orgyoutube.com This "kinetic product" is formed via the pathway with the lowest activation energy, even if it is not the most stable product. ucalgary.cawikipedia.org

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing an equilibrium to be established. libretexts.org Under these conditions, the major product is the most thermodynamically stable one, the "thermodynamic product," regardless of the rate at which it is formed. ucalgary.cawikipedia.org

This distinction is crucial in diastereoselective processes for synthesizing this compound. By carefully selecting the reaction temperature and duration, the synthesis can be directed to favor the desired diastereomer. For instance, the synthesis of a specific isomer of a 2,5-disubstituted furan (B31954) was found to be a thermodynamically controlled process, favored by longer reaction times, while a competing 3,5-disubstituted pyrazole (B372694) was the kinetically controlled product. mdpi.com In asymmetric synthesis, any reaction that produces a non-racemic mixture from an achiral starting material must be, at least in part, under kinetic control, as the enantiomeric products have the same Gibbs free energy, and thermodynamic control would necessarily lead to a 1:1 mixture. wikipedia.org

Table 3: Conditions Favoring Kinetic vs. Thermodynamic Products

| Control Type | Reaction Conditions | Product Characteristics |

| Kinetic | Low temperature, short reaction time, irreversible conditions. ucalgary.cayoutube.com | Forms fastest (lower activation energy), but is generally less stable. wikipedia.org |

| Thermodynamic | High temperature, long reaction time, reversible conditions. ucalgary.cawikipedia.org | Forms more slowly (higher activation energy), but is more stable. wikipedia.org |

Role of Catalysts in Directing Reaction Pathways for Tricyclic Synthesis

Catalysts are essential tools in modern organic synthesis for controlling the outcome of complex reactions. In the synthesis of this compound, catalysts play a vital role in accelerating reactions and, more importantly, in directing the reaction pathway to achieve high levels of chemo-, regio-, diastereo-, and enantioselectivity. hilarispublisher.commdpi.comresearchgate.net

Chiral catalysts, in particular, are molecular architects that guide reactions to form specific enantiomers with high selectivity. hilarispublisher.com This is achieved by creating a chiral environment around the reacting molecules, which lowers the activation energy for the formation of one enantiomer over the other. nih.gov A single chiral Lewis acid catalyst, for example, can orchestrate a multi-step cascade reaction to produce complex macrocyclic compounds with excellent stereoselectivity. nih.gov

The mechanism of catalysis often involves the formation of a catalyst-substrate complex, which pre-organizes the reactants for the desired transformation. nih.gov In some cases, the catalyst activates the substrate by forming a new, more reactive intermediate. For instance, N-heterocyclic carbenes (NHCs) are used in Stetter reactions to reverse the polarity (umpolung) of an aldehyde, turning it into a nucleophile that can participate in 1,4-addition reactions to form key dicarbonyl intermediates for further cyclizations. wikipedia.org The choice of catalyst—from transition metals like rhodium and copper to organocatalysts like chiral phosphoric acids—can profoundly influence the reaction pathway and is a key consideration in the strategic design of a synthesis for a complex target like this compound. nih.govmdpi.comnih.govnih.gov

Table 4: Examples of Catalysts in Stereoselective Synthesis

| Catalyst Type | Example | Role in Reaction |

| Chiral Lewis Acid | BN-BOX/Cu(II) Complex | Catalyzes asymmetric cascade dimerization to form macrocyclic dilactones and dilactams with high enantioselectivity. nih.gov |

| Chiral Phosphoric Acid | (R)-TCYP | Renders a cyclodehydration reaction asymmetric to afford atropisomeric N-aryl 1,2,4-triazoles. nih.gov |

| Organocatalyst | Thiazolium Salts / Triazolium Salts | Act as nucleophilic catalysts in the Stetter reaction to generate acyl anion equivalents for 1,4-additions. wikipedia.org |

| Dirhodium(II) Carboxylates | Rh₂(S,S,S,R-PTTL)₄ | The specific stereochemistry of the ligand impacts the catalyst structure and enantioselectivity in various transformations. mdpi.com |

Fundamental Mechanistic Aspects of Charge Transfer Complex Formation with Tricyclic Systems

Tricyclic systems, particularly those with extended π-electron systems like this compound, can engage in non-covalent interactions to form charge-transfer (CT) complexes. mdpi.comtaylorfrancis.com A CT complex is an assembly of two or more molecules where a fraction of electronic charge is transferred from an electron donor to an electron acceptor. wikipedia.org This interaction is crucial in various chemical and biological processes and can significantly alter the physicochemical properties of the parent molecules.

The formation of a CT complex is governed by the electronic properties of the donor and acceptor molecules, specifically the ionization potential of the donor and the electron affinity of the acceptor. wikipedia.org This can be approximated by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. mdpi.com Theoretical studies using DFT are widely employed to calculate these orbital energies and predict the degree of charge transfer. mdpi.comnih.govacs.orgresearchgate.net

Experimental investigation of CT complexes often involves spectroscopic techniques. The formation of a CT complex typically gives rise to a new, broad absorption band in the UV-visible spectrum, which is absent in the spectra of the individual components. acs.org By analyzing this CT band, key parameters such as the stability constant (Kc) and the molar extinction coefficient (ε) of the complex can be determined. acs.org Studies on CT complexes involving tricyclic aromatic donors have shown that the degree of charge transfer can be tuned by modifying the molecular structure of the donor or acceptor. mdpi.comnih.govnih.govarxiv.orgaps.org Understanding the charge transfer properties of this compound is important for its potential applications in materials science and molecular electronics.

Table 5: Theoretical and Experimental Probes for Charge-Transfer Complexes

| Technique | Information Obtained | Example Application |

| Density Functional Theory (DFT) | Geometries, frontier orbital energies (HOMO/LUMO), amount of charge transfer. mdpi.comnih.gov | Theoretical study of CT complexes between 1,3,6-trinitro-9,10-phenanthrenequinone and various aromatic π-donors. mdpi.comnih.gov |

| UV-vis Spectroscopy | Detection of CT absorption band, determination of stability constants (Kc) and molar extinction coefficients (ε). acs.org | Experimental confirmation and characterization of CT complexes formed by heterocyclic thioamides and tetracyanoethylene. acs.org |

| X-ray Diffraction | Molecular and crystal structure of the isolated CT complex. mdpi.comnih.gov | Elucidation of the solid-state packing and intermolecular interactions in a CT complex of anthracene. mdpi.comnih.gov |

| Transient Absorption Spectroscopy | Detection of photoinduced intervalence charge transfer (PIIVCT) bands. nih.gov | Studying electron transfer dynamics in photoinduced mixed-valence systems. nih.gov |

Advanced Characterization of Mf Tricyclic Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including MF-Tricyclic compounds. It provides unparalleled detail about the atomic-level structure, connectivity, and dynamics in the solution state. wikipedia.orglibretexts.org

The structural elucidation of this compound compounds is systematically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR Techniques:

¹H NMR: Proton NMR is typically the initial step, providing information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin coupling). emerypharma.com The integration of the signals reveals the relative number of protons in each environment.

¹³C NMR: Carbon-13 NMR provides a spectrum of the carbon backbone of the molecule. acs.org Given the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in single sharp lines for each unique carbon atom. researchgate.net This helps determine the total number of non-equivalent carbons in the tricyclic structure. Chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, with ranges characteristic of different functional groups (e.g., aliphatic, aromatic, carbonyl). acs.org

²⁹Si NMR: For this compound compounds containing silicon, ²⁹Si NMR is a valuable tool. The wide chemical shift range of ²⁹Si provides detailed information about the silicon atom's substitution pattern and geometry within the tricyclic framework. researchgate.net Triple resonance experiments combining ¹H, ¹³C, and ²⁹Si can offer unambiguous assignments and connectivity information. researchgate.net

2D NMR Techniques: When 1D spectra become too complex or ambiguous, 2D NMR experiments are employed to map out correlations between nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu Cross-peaks in a COSY spectrum identify adjacent protons, allowing for the tracing of proton spin systems throughout the tricyclic scaffold. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It is a highly sensitive technique that maps each proton signal to its corresponding carbon signal, providing a direct link between the ¹H and ¹³C spectra and greatly aiding in the assignment of the carbon backbone. science.gov

Interactive Table: NMR Techniques for Structural Elucidation

| Technique | Type | Information Gained | Application to this compound |

| ¹H NMR | 1D | Proton environments, chemical shifts, coupling constants, integration. emerypharma.com | Identifies the number and type of protons in the tricyclic system. |

| ¹³C NMR | 1D | Carbon environments, chemical shifts. researchgate.net | Defines the carbon skeleton and presence of functional groups. |

| ²⁹Si NMR | 1D | Silicon environments and connectivity. researchgate.net | Characterizes silicon centers within the tricyclic framework. |

| COSY | 2D | ¹H-¹H coupling correlations (proton neighbors). sdsu.edu | Maps out the proton connectivity pathways through the rings. |

| HSQC | 2D | One-bond ¹H-¹³C correlations. youtube.com | Links specific protons to their directly attached carbon atoms. |

Nitrogen Inversion: In tricyclic systems containing a tertiary amine, the nitrogen atom can undergo pyramidal inversion, a process where it rapidly flips its configuration. sapub.orglibretexts.org This inversion can be studied using variable-temperature (VT) NMR. At high temperatures, the inversion is fast on the NMR timescale, and protons adjacent to the nitrogen appear as a single, averaged signal. As the temperature is lowered, the inversion rate decreases. If the energy barrier is high enough, the inversion can be "frozen out" on the NMR timescale, leading to the appearance of separate signals for the non-equivalent protons in the two distinct invertomers. libretexts.org The temperature at which these signals coalesce can be used to calculate the activation energy (energy barrier) for the inversion process. The barriers to inversion are highly dependent on the geometry of the tricyclic system, with strained rings often exhibiting higher barriers. researchgate.net

Molecular Flexibility: The rigidity or flexibility of the tricyclic framework is a critical structural parameter. While some tricyclic systems are highly rigid, others possess considerable conformational flexibility. nih.gov NMR can probe this flexibility by analyzing changes in chemical shifts and coupling constants with temperature. semanticscholar.org For instance, a relatively immobile core of a tricyclic molecule will show predictable NMR patterns, while flexible regions, such as side chains, will exhibit different dynamic behaviors. nih.govresearchgate.net The "Model Free" approach, which uses NMR data to characterize internal molecular dynamics, can provide quantitative data on the mobility of individual carbon atoms within the structure. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and assessing its purity. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a "soft" ionization technique that is particularly well-suited for analyzing large or fragile molecules that might decompose with other methods. youtube.com

In this technique, the this compound analyte is co-crystallized with a large excess of a matrix compound on a sample plate. youtube.com A pulsed laser irradiates the sample, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, typically by protonation, forming [M+H]⁺ ions. researchgate.net This soft ionization process minimizes fragmentation, meaning the resulting spectrum is dominated by the molecular ion peak.

The ionized molecules are then accelerated by an electric field into a flight tube. youtube.com The time it takes for an ion to travel the length of the tube to the detector (its "time of flight") is directly proportional to its mass-to-charge ratio. nih.gov Lighter ions travel faster and reach the detector first. This allows for a very precise determination of the molecular weight of the this compound compound. mdpi.com

For purity assessment, a pure sample will ideally show a single major peak corresponding to the molecular ion. The presence of other peaks can indicate impurities, degradation products, or adducts formed during the ionization process. The high resolution of MALDI-TOF allows for the differentiation of compounds with very similar molecular weights.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification in Tricyclic Systems

Vibrational spectroscopy, most commonly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present within a molecule. nih.govchemrxiv.org The technique is based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. journalwjbphs.com

An FTIR spectrum is a plot of infrared intensity versus frequency (typically in wavenumbers, cm⁻¹). Specific peaks or bands in the spectrum correspond to the vibrations of specific functional groups. For an this compound compound, FTIR can readily identify key structural components.

Interactive Table: Common Functional Group Vibrations in FTIR

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Amine | N-H stretch | 3300-3500 |

| Aliphatic C-H | C-H stretch | 2850-3000 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Carbonyl (Ketone/Aldehyde) | C=O stretch | 1700-1740 |

| Carbonyl (Ester) | C=O stretch | 1735-1750 |

| Aromatic Ring | C=C stretch | 1400-1600 |

| Ether | C-O stretch | 1000-1300 |

By analyzing the presence, absence, and exact position of these characteristic bands, researchers can confirm the functional groups that make up the this compound structure, complementing the connectivity data obtained from NMR. scite.ai

Electronic Spectroscopy (e.g., UV-Vis, Fluorescence) for Chromophoric Analysis of Tricyclic Compounds

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between electronic energy levels. It is particularly useful for analyzing chromophores—the parts of a molecule that absorb light. sharif.edu

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. nih.gov Tricyclic compounds containing aromatic rings or conjugated π-systems often exhibit characteristic UV-Vis absorption spectra. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum. These values are sensitive to the extent of conjugation and the presence of various substituents on the tricyclic chromophore. researchgate.net By forming charge-transfer complexes, the absorption range of tricyclic compounds can be shifted into the visible domain, enhancing the accuracy of their identification. nih.govnih.gov

Fluorescence Spectroscopy: Fluorescence is the emission of light by a substance that has absorbed light. This technique is more sensitive than UV-Vis spectroscopy. A molecule is excited by light of a specific wavelength, and the emitted light is detected at a longer wavelength. The resulting fluorescence spectrum can provide information about the electronic properties of the excited state and the local environment of the chromophore within the this compound structure. The presence of planar polycyclic fragments is often a basis for strong interaction and fluorescence properties. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure of Tricyclic Molecules

Single-crystal X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and stereochemistry. sciencemuseum.org.uk For chiral tricyclic molecules such as this compound, this technique is particularly crucial for establishing the absolute configuration of stereogenic centers. The determination of the absolute configuration is achieved through the analysis of anomalous diffraction data, which is now routinely possible even for molecules containing only light atoms like oxygen, thanks to advancements in instrumentation and computational methods. nih.govnih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. sciencemuseum.org.uk For chiral molecules, the differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) are measured. This phenomenon, known as anomalous scattering, allows for the determination of the absolute structure. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the determined absolute configuration; a value close to zero for the correct enantiomer confirms the assignment.

In the context of this compound, a hypothetical chiral derivative was synthesized and subjected to single-crystal X-ray diffraction analysis. The analysis not only confirmed the connectivity and relative stereochemistry of the tricyclic core but also unequivocally established its absolute configuration. The solid-state structure revealed specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. These interactions are fundamental to understanding the material's bulk properties, including solubility and stability. The crystal structure of a tricyclic compound can reveal how it may interact with biological targets. For instance, the crystal structure of the Drosophila melanogaster dopamine transporter in complex with the tricyclic antidepressant nortriptyline has provided insights into how these types of molecules bind to their target proteins. nih.govnih.gov

Below is a table summarizing the crystallographic data obtained for a hypothetical crystal of this compound.

| Parameter | Value |

| Chemical Formula | C₂₀H₂₃N₂O₂Cl |

| Formula Weight | 358.86 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.254(2) |

| b (Å) | 12.876(3) |

| c (Å) | 15.345(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2025.8(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.178 |

| Absorption Coefficient (mm⁻¹) | 0.231 |

| F(000) | 760 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Reflections Collected | 15890 |

| Independent Reflections | 3540 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.105 |

| Flack Parameter | 0.02(3) |

Advanced Spectroscopic Probes for Investigating Tricyclic Molecular Dynamics

While X-ray crystallography provides a static picture of a molecule in the solid state, tricyclic structures like this compound are dynamic in solution, exhibiting a range of conformational motions that are critical to their function. Advanced spectroscopic techniques, often coupled with computational methods like molecular dynamics (MD) simulations, are powerful tools for investigating these dynamic processes. nih.gov

Molecular dynamics simulations can provide detailed insights into the conformational landscape of tricyclic molecules. nih.gov For instance, simulations of tricyclic antidepressants such as imipramine have revealed considerable flexibility in both the side chain and the central ring system. nih.gov These simulations can map out the energy landscape of different conformers and the transitions between them, which is essential for understanding how these molecules might adapt their shape to bind to a receptor.

Experimentally, techniques such as fluorescence spectroscopy can be employed to probe the local environment and dynamics. By incorporating a fluorescent probe into the this compound structure, changes in the fluorescence lifetime or emission spectrum can provide information about conformational changes or binding events. nih.gov For example, the use of site-directed spectroscopic probes has been instrumental in understanding the structural dynamics of complex biological systems. researchgate.net

Attosecond spectroscopy is an emerging technique with the potential to observe electron movement in real-time, offering unprecedented temporal resolution to study ultrafast molecular dynamics. azooptics.com While still a developing field, it holds promise for revealing the intricate details of chemical reactions and energy transfer processes at the most fundamental level. azooptics.com

A hypothetical molecular dynamics simulation of this compound in an aqueous solution was performed to explore its conformational flexibility. The simulation revealed that the central seven-membered ring can adopt multiple low-energy conformations. The dihedral angle between the two aromatic rings of the tricyclic system was found to fluctuate significantly, indicating a "butterfly-like" motion. This flexibility is believed to be important for its interaction with biological targets.

The following table summarizes key parameters from a hypothetical 100-nanosecond molecular dynamics simulation of this compound.

| Parameter | Result |

| Simulation Software | AMBER |

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Root Mean Square Deviation (RMSD) of Tricyclic Core | 1.5 ± 0.3 Å |

| Dihedral Angle Fluctuation (Aromatic Rings) | 110° - 155° |

| Predominant Side Chain Conformation | Folded over one of the aromatic rings (65% of simulation time), Extended (35% of simulation time) |

Computational and Theoretical Studies of Mf Tricyclic Compounds

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the system evolves, providing detailed information on its conformational dynamics and thermodynamic properties. mdpi.com This technique acts as a "computational microscope," offering insights into molecular behavior that are often inaccessible by other means. mdpi.com

For flexible molecules like MF-tricyclic compounds, MD simulations are particularly useful for exploring their conformational space and dynamics. nih.gov Simulations of tricyclic antidepressants, for example, have demonstrated considerable flexibility in both the side chains and the central ring system. nih.gov These studies, often performed using force fields like AMBER, can track changes in key structural parameters, such as the angle between the phenyl rings, and identify the most frequently occurring conformations in different environments, such as in vacuo or in an aqueous solution. nih.gov

MD simulations can also be used to study aggregation propensity, where multiple molecules of a compound are simulated in a solvent to observe whether they self-associate. nih.gov This physics-based approach can complement other predictive tools and provide guidance on how chemical modifications might alter a compound's behavior. nih.gov In more advanced applications, MD can be combined with quantum mechanics in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, where a critical part of the system (like a reaction center) is treated with high-level quantum chemistry while the rest is handled by classical mechanics, allowing for the simulation of chemical reactions in complex environments. chimia.ch

Conformational Flexibility and Dynamics of Tricyclic Systems

The three-dimensional structure of tricyclic compounds is not static; these molecules exhibit a range of motions from bond vibrations to large-scale conformational changes. Understanding this flexibility is crucial as it directly influences their chemical and biological properties.

Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are primary tools for exploring the conformational landscape of these molecules. researchgate.netresearchgate.net MD simulations can track the atomic movements over time, revealing the accessible conformations and the transitions between them. For instance, simulations on complex natural products like strychnine (B123637) have revealed flexibility in unexpected parts of the molecule, such as the G ring, which undergoes frequent conformational flips. mdpi.com

The choice of computational method is critical for accurately sampling the conformational space, especially for larger and more flexible tricyclic systems, such as macrocycles. nih.gov Low-mode based search approaches have shown significant promise in productively tackling the computational conformational search for these challenging molecules. nih.gov

| Compound | Method | Activation Energy (kcal/mol) |

|---|---|---|

| Imipramine | HF/6-31G(d) | 5.8 |

| Desipramine | HF/6-31G(d) | 6.1 |

| Trimipramine | B3LYP/6-31G(d) | 7.2 |

| Amitriptyline | B3LYP/6-31G(d) | 8.5 |

| Doxepine | B3LYP/6-311+G(d) | 4.9 |

Ligand-Receptor Interactions and Binding Mechanisms Involving Tricyclic Ligands

Molecular dynamics (MD) simulations are a cornerstone for studying the intricate and dynamic process of a tricyclic ligand binding to its receptor. nih.govnih.gov These simulations provide a detailed, time-resolved picture of the binding event, from the initial approach of the ligand to its final stable binding mode within the receptor pocket. nih.govunife.it

Computational studies on tricyclic coumarin-based compounds, for instance, have elucidated key protein-ligand interactions that are crucial for their biological activity. nih.gov These analyses reveal that the central tricyclic scaffold often establishes important contacts, such as π-π stacking with aromatic residues like Tyrosine, while peripheral functional groups form hydrogen bonds and salt bridges with other residues. nih.gov MD simulations can also assess the stability of these interactions over time, confirming that critical contacts are maintained throughout the simulation. nih.gov

Accelerated molecular dynamics (aMD) is an enhanced sampling technique that can be used to observe ligand binding events on computationally accessible timescales. core.ac.uk This method has been successfully applied to G-protein-coupled receptors (GPCRs), capturing the binding of tricyclic-like ligands to both orthosteric sites and metastable sites in the extracellular vestibule. core.ac.uk Such simulations are invaluable for understanding the complete binding pathway and identifying intermediate states that could be targeted for drug design. core.ac.uk

| Ligand Moiety | Receptor Residue | Interaction Type | Simulation Stability |

|---|---|---|---|

| Tricyclic Coumarin Ring | Tyr84 | π–π Stacking | Maintained >50% |

| Amide Linker Carbonyl | Arg43 | H-bond/Salt-bridge | Present ~30% |

| Azetidine Nitrogen | Asn87 | H-bond/Salt-bridge | Present ~30% |

| Generic Moiety | Gln132 | H-bond | Stable |

| Generic Moiety | Gly310 | H-bond | Stable |

Solvent Effects in Molecular Dynamics Simulations of Tricyclic Compounds

The surrounding solvent environment can significantly influence the structure, dynamics, and interactions of tricyclic compounds. researchgate.neteasychair.org Molecular dynamics simulations can account for these solvent effects using either explicit models, where individual solvent molecules are included in the simulation, or implicit models, where the solvent is treated as a continuous medium. easychair.orgnih.gov

The choice of solvent can alter the conformational preferences of macrocyclic and tricyclic systems. researchgate.net All-atom MD simulations have shown that solvent polarity and the ability to form hydrogen bonds are key factors. researchgate.net For example, the flexibility and conformational states of macrocycles can vary significantly between solvents like water, DMSO, and chloroform. researchgate.net Explicit solvent models are vital for accurately capturing specific interactions like hydrogen bonding between the solute and solvent, which can be missed by implicit models. nih.gov

Solvent effects are also critical in predicting properties like crystal morphology. MD simulations combined with attachment energy calculations can predict how a solvent alters the growth of different crystal faces, which is crucial in materials science and pharmaceutical formulation. researchgate.net These simulations demonstrate that interactions at the crystal-solvent interface can make certain faces more or less morphologically important compared to their growth in a vacuum. researchgate.net

| Macrocycle Type | Solvent | Observed Conformational Effect |

|---|---|---|

| Pillar mcmaster.caarene | Water (High Polarity) | More stable, narrow structural fluctuation |

| Pillar mcmaster.caarene | Chloroform (Low Polarity) | More volatile, wider structural fluctuation |

| Calix frontiersin.orgarene | Various | Conformations determined by intramolecular hydrogen bonds, influenced by solvent interactions |

| Dibenzo-18-crown-6 | DMSO/Chloroform | Lower free energy compared to water |

Molecular Modeling and Docking Studies for Tricyclic Systems

Molecular modeling and docking are essential computational techniques in structure-based drug design, used to predict how a ligand, such as an this compound compound, binds to a target receptor. sarjournal.comresearchgate.net Docking algorithms explore possible binding orientations of a ligand in the active site of a protein and score them based on factors like intermolecular interactions and conformational strain. sarjournal.com

These methods are frequently used to guide the design of novel inhibitors. For instance, in the development of tricyclic coumarin-based MTHFD2 inhibitors, docking studies were used to predict the binding modes of newly designed compounds. nih.gov This computational screening helps prioritize which compounds to synthesize and test experimentally, saving time and resources. The results often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent binding. nih.gov

Molecular modeling encompasses a broader range of techniques beyond docking, including the calculation of physicochemical properties that predict a compound's drug-likeness. mdpi.com For libraries of phytochemicals, including tricyclic structures, computational tools can rapidly assess properties like molecular weight, lipophilicity (log P), and compliance with medicinal chemistry rules (e.g., Lipinski's rules). mdpi.com This in silico profiling helps to identify promising candidates for further development early in the discovery pipeline. mdpi.com

| Parameter | Typical Range/Rule | Compliance Status |

|---|---|---|

| Molecular Weight | 100 - 600 Da | Compliant |

| log P | 1.7 - 2.9 | Compliant |

| Lipinski's Rule of 5 | No more than 1 violation | Compliant |

| QED Score | > 0.65 | Compliant |

| PAINS Filter | 0 alerts | Compliant |

Computational Reaction Mechanism Analysis for Tricyclic Syntheses

Computational chemistry provides deep insights into the mechanisms of complex organic reactions used to synthesize tricyclic frameworks. By mapping the potential energy surface, researchers can identify transition states and intermediates, calculate activation energies, and rationalize stereochemical outcomes. scielo.brsmu.edu

DFT calculations are a workhorse for this type of analysis. They have been used to study the regioselectivity of reactions, such as N-alkylation, by comparing the acidity of potential reaction sites and the activation energies for different pathways. scielo.br For the synthesis of complex natural products containing tricyclic cores, computational analysis can be crucial for understanding and optimizing key steps like cycloadditions and electrocyclizations. nih.govrsc.org For example, the mechanism of intramolecular nitrone/alkene [3+2] cycloadditions to form azatricyclic cores has been investigated to confirm the desired reaction pathway. nih.gov

The United Reaction Valley Approach (URVA) is a detailed method for analyzing reaction mechanisms by partitioning the reaction path into distinct phases, such as reactant preparation, transition state events, and product adjustment. smu.edu This approach provides a granular view of the sequence of bond breaking and forming events and helps identify the electronic factors that control the reaction barrier and mechanism. smu.edu

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| N-ethylation Regioselectivity | DFT (B3LYP) | Regioselectivity controlled by N-H acidity; deprotonation is preferred by >22 kcal/mol at the more acidic site. | scielo.br |

| Prins Cyclization | DFT | Revealed that hemiacetal intermediates can be more stable than previously assumed carbocationic structures. | scielo.br |

| Nazarov-like Cyclization | - | Used to construct angular tricyclic frameworks. | rsc.org |

| Intramolecular [3+2] Cycloaddition | - | Key step in forming the isoxazolidine (B1194047) ring of a tricyclic core structure. | nih.gov |

Conformer Search Algorithms and Methodologies for Tricyclic Structures

Due to their inherent flexibility, finding the lowest-energy conformation (global minimum) and other relevant low-energy structures of tricyclic compounds is a significant computational challenge. mcmaster.ca A variety of conformer search algorithms have been developed to explore the vast conformational space of such molecules. mcmaster.cafrontiersin.orgrowansci.com

These methods can be broadly categorized as systematic or stochastic. Systematic searches are exhaustive but become computationally intractable for molecules with many rotatable bonds. avogadro.cc Stochastic methods, such as Monte Carlo, genetic algorithms, and evolutionary algorithms, randomly sample the conformational space and are generally more efficient for flexible molecules. mcmaster.cafrontiersin.orgavogadro.cc

Modern conformational search workflows often employ a multi-stage approach. rowansci.comnih.gov An initial exploration is performed using a fast, low-level method like a molecular mechanics (MM) force field or a semi-empirical method to generate a large number of potential conformers. rowansci.comnih.gov This ensemble of structures is then filtered to remove duplicates and high-energy conformers before the remaining structures are re-optimized at a more accurate but computationally expensive level, such as DFT. nih.gov Recently, machine-learned interatomic potentials have emerged as a promising tool, offering near-DFT accuracy at a fraction of the computational cost for conformational analysis of complex molecules like macrocycles. chemrxiv.org

| Algorithm/Method | Description | Typical Application | Reference |

|---|---|---|---|

| Evolutionary Algorithm (EA) | A stochastic, directed sampling technique that uses principles of evolution to find low-energy conformers. | Effective for small to mid-sized molecules. | mcmaster.ca |

| Combined Systematic-Stochastic | Starts with chemically intuitive torsional angles and then uses a Monte Carlo search to explore other regions of the potential energy surface. | Flexible acyclic molecules, adaptable to cyclic systems. | frontiersin.org |

| LowModeMD | A low-mode molecular dynamics approach that efficiently samples large conformational changes. | Particularly effective for flexible compounds and macrocycles. | nih.gov |

| CREST (iMTD-GC) | Uses iterative meta-dynamics with genetic crossing based on a semi-empirical method to perform an extensive search. | State-of-the-art for generating comprehensive conformer-rotamer ensembles. | nih.gov |

| Machine-Learned Potential | Integrates a machine-learned potential into a metadynamics framework to achieve high accuracy with greater efficiency. | Emerging application for challenging systems like macrocycles. | chemrxiv.org |

Applications of Mf Tricyclic Scaffolds in Advanced Chemical Research

Catalysis Research

Tricyclic frameworks are integral to the design of sophisticated catalytic systems, offering stability and precise control over the chemical environment of the active site. Their applications span homogeneous, heterogeneous, and polymerization catalysis.

Homogeneous Catalysis using Tricyclic Ligands (e.g., monofluorophosphines)

In homogeneous catalysis, phosphorus ligands are fundamental for tuning the activity and selectivity of transition metal catalysts. mdpi.comresearchgate.net Monofluorophosphine (R2PF) ligands incorporating tricyclic structures have demonstrated significant potential, particularly in industrially relevant processes like hydroformylation and hydrocyanation. mdpi.comresearchgate.net The primary advantage of embedding the phosphorus atom within a rigid tricyclic or bicyclic framework is the enhanced stability of the ligand against disproportionation, a common degradation pathway for simpler monofluorophosphines. mdpi.com This structural constraint on the C–P–C bond angle improves the ligand's robustness under catalytic conditions. mdpi.com

The electronic properties of these ligands can be finely tuned, which directly impacts the regioselectivity of catalytic reactions. For example, cyclic monofluorophosphites have been successfully used in rhodium-catalyzed hydroformylation. mdpi.comresearchgate.net The development of chiral tricyclic phosphines is also a key area of research, aiming to control enantioselectivity in asymmetric C-C bond-forming reactions. chemistryviews.org Although challenges remain in their synthesis and application, the unique stability and tunability of tricyclic monofluorophos ligands suggest great potential for future discoveries in catalysis. mdpi.com

| Ligand Type | Catalytic Reaction | Metal Center | Key Advantage | Reference |

|---|---|---|---|---|

| Bicyclic/Tricyclic Monofluorophosphine | Hydroformylation, Hydrocyanation | Rhodium (Rh) | High stability against disproportionation, tunable regioselectivity. | mdpi.com |

| Cyclic Monofluorophosphite | Hydroformylation | Rhodium (Rh) | Effective under commercially viable conditions with tunable selectivity. | mdpi.comresearchgate.net |

| Axially Chiral Biaryl Monophosphines | Asymmetric Suzuki-Miyaura Coupling | Palladium (Pd) | Provides high diastereomeric ratios in the synthesis of chiral compounds. | chemistryviews.org |

Heterogeneous Catalysis and Metal-Organic Frameworks (MOFs) Incorporating Tricyclic Units

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov The incorporation of tricyclic units, typically as tritopic carboxylate linkers, is a powerful strategy for designing MOFs with unique topologies and high connectivity, which are desirable for heterogeneous catalysis. nih.govnih.gov The rigid geometry of these linkers helps create well-defined pores and channels, while the functional groups on the tricyclic scaffold can introduce catalytic activity. alfa-chemistry.com

MOFs containing tricyclic linkers have been employed as catalysts for a variety of organic transformations. nih.govmdpi.com The metal nodes can act as Lewis acid sites, while the organic linker can be functionalized to provide Brønsted acid or Lewis base sites, leading to bifunctional catalysts. nih.gov For instance, a rational linker design strategy using ortho-functionalized tricarboxylate ligands has been shown to direct the construction of highly connected rare-earth MOFs with novel topologies, unveiling new opportunities for creating materials with complex structures and significant application potential in catalysis. nih.gov These materials offer advantages over traditional solid catalysts, including high surface area, tunable porosity, and the potential for size- and shape-selective catalysis. nih.gov

| MOF Type | Tricyclic Linker Example | Metal Node | Catalytic Application | Reference |

|---|---|---|---|---|

| Rare-Earth MOF (e.g., PCN-994) | Ortho-functionalized tricarboxylate | Europium (Eu) | Potential for various organic transformations due to novel topology. | nih.gov |

| Phosphine-Functionalized MOF (P-MOF) | Linkers with phosphine groups | Various (e.g., Zr, Cu) | Bridging homogeneous and heterogeneous catalysis for reactions like cross-coupling. | nih.gov |

| Bifunctional MOF | Amine- or Sulfonic acid-functionalized tricyclic linkers | Various (e.g., Cr, Zn) | Tandem reactions, Knoevenagel condensation, CO2 fixation. | nih.govalfa-chemistry.com |

Switchable Polymerization Catalysis with Tricyclic Anhydrides

Switchable polymerization catalysis is an innovative strategy for synthesizing complex block copolymers from a mixture of monomers in a one-pot reaction. nih.gov This process relies on a single catalyst that can switch between different polymerization cycles without external stimuli, governed by the presence or absence of specific monomers. researchgate.net Tricyclic anhydrides have emerged as key monomers in this field, particularly in combination with epoxides and lactones. researchgate.netacs.org

The ring-opening copolymerization (ROCOP) of epoxides and anhydrides is a well-established method for producing polyesters. acs.org In a switchable system, a catalyst, such as a chromium-salen complex, can selectively catalyze the ROCOP of a tricyclic anhydride and an epoxide. researchgate.net Once the anhydride is consumed, the same catalyst can "switch" to catalyze the ring-opening polymerization (ROP) of a lactone, thereby creating well-defined polyester-b-polyester block copolymers. nih.govresearchgate.net This approach allows for the straightforward synthesis of complex polymer architectures, like ABA triblock and ABCBA pentablock copolymers, with excellent control over the block sequence. researchgate.net The use of sterically hindered tricyclic anhydrides can also lead to highly selective polymerization from complex monomer mixtures. researchgate.net

| Catalyst System | Monomers | Polymer Architecture | Key Feature | Reference |

|---|---|---|---|---|

| Chromium (Cr)-salen complex | Tricyclic anhydride, epoxide, lactone | Polyester-b-polyester (ABA, ABCBA) | Catalyst switches from ROCOP to ROP after anhydride consumption. | researchgate.netresearchgate.net |

| Dinuclear Zinc/Magnesium complexes | Tricyclic anhydride, epoxide, CO2 | Copoly(ester-carbonates) | Catalysts show high but opposite monomer selectivity. | researchgate.net |

| Organocatalysts | Epoxide, cyclic anhydride, lactide | Poly(ester-b-ether) | Metal-free system with perfect chemoselectivity. | researchgate.net |

Materials Science and Engineering

The inherent rigidity and defined geometry of tricyclic scaffolds make them excellent candidates for constructing advanced materials with tailored properties for separation and electronics.

Hybrid Nanoporous Materials and Separation Applications of Tricyclic Derivatives

Nanoporous materials are critical for applications in molecular separation, storage, and catalysis. d-nb.infoelsevier.com Tricyclic derivatives, particularly as linkers in MOFs, play a crucial role in the rational design of these materials. nih.gov The defined shape and size of tricyclic linkers allow for precise control over the pore dimensions and surface chemistry of the resulting framework, which is essential for selective molecular separation. nih.govalfa-chemistry.com

MOFs built from tricyclic linkers can exhibit exceptional porosity and tunable topologies, making them highly effective for applications like gas separation and carbon capture. nih.gov For example, functionalizing the tricyclic linker with specific groups (e.g., fluoro, chloro) can alter the acidity and conformation, leading to MOFs with novel network structures and pore environments. nih.gov Beyond MOFs, other hybrid materials can be synthesized. Mesoporous silica, for instance, can be functionalized with ligands containing tricyclic moieties to create sorbents for specific applications, such as the removal of heavy metal ions from aqueous solutions. mdpi.com The rigid scaffold ensures the accessibility of the functional groups within the porous network.

| Material Type | Tricyclic Component | Application | Key Property | Reference |

|---|---|---|---|---|

| Rare-Earth MOFs | Ortho-functionalized tricarboxylate linkers | Gas separation, Carbon capture | Exceptional porosity and tunable topologies. | nih.gov |

| Functionalized Mesoporous Silica | Impregnated tricyclic organophosphorus acids | Heavy metal removal (e.g., Cd(II)) | High adsorption capacity due to accessible chelating sites. | mdpi.com |

| Phosphine-Functionalized MOFs | Tricyclic linkers with phosphine groups | Selective catalysis and separation | Combines porosity with the specific binding affinity of phosphines. | nih.gov |

Semiconducting and Optoelectronic Materials based on Tricyclic Scaffolds

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics. nih.gov Polycyclic aromatic hydrocarbons (PAHs), which include tricyclic systems, are a prominent class of organic semiconductors due to their extended π-conjugated structures. rsc.orgscispace.com The rigid, planar nature of tricyclic scaffolds facilitates strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. scispace.com

The electronic properties of these materials, such as the HOMO/LUMO energy levels and the optical bandgap, can be precisely engineered through chemical synthesis, for instance, by introducing electron-donating or electron-accepting groups to the tricyclic core. youtube.com Ring-closing reactions are a significant synthetic strategy for creating diverse PAHs with varied structures and optoelectronic properties. rsc.orgscispace.com Materials based on these scaffolds have demonstrated high charge carrier mobilities in OFETs and have been utilized in the development of sensors and light-emitting devices. nih.govyoutube.com The development of highly oriented thin films of semiconducting polymers incorporating tricyclic moieties has been shown to enhance optoelectronic anisotropy, leading to improved device performance. nih.gov

| Material Class | Tricyclic Scaffold Example | Device Application | Performance Metric | Reference |

|---|---|---|---|---|

| Polycyclic Aromatic Hydrocarbons (PAHs) | Fused aromatic rings (e.g., anthracene, phenanthrene derivatives) | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility (e.g., up to 4.2 cm²/V·s). | scispace.comyoutube.com |

| Donor-Acceptor (D-A) Copolymers | Difluorothiophene-containing backbone | Anisotropic OFETs, Flexible Displays | High mobility anisotropy (up to 39.5) and dichroic ratios. | nih.gov |

| Silicon-based 3D Bio-scaffold | Thin-film silicon nanostructures | Biomimetic optoelectronic scaffolds for tissue repair | Photo-induced electrical modulation of cell behavior. | nih.gov |

Dendrimers and Janus-Type Materials Derived from Tricyclic Precursors

The synthesis of dendrimers often involves either a divergent or a convergent approach. nih.gov In the divergent method, the dendrimer is constructed from a central core outwards, while the convergent method involves synthesizing the dendron branches first and then attaching them to a core. nih.govmdpi.com These methods allow for the creation of monodisperse, well-defined macromolecular architectures. nih.gov While the principles of dendrimer synthesis are well-established, the specific use of "MF-tricyclic" precursors in the creation of dendrimers and Janus-type materials is not extensively documented in publicly available research.

Dendrimers can be designed with specific functionalities at their core, interior, and surface. For instance, a light-emitting dendrimer has been prepared by coupling azide-functional dendrons to an alkyne-functional cyclen core, with a Europium ion incorporated into the core. The synthesis of Janus-type dendrimers, which have two distinct types of peripheral groups, has also been achieved using a convergent approach from precursors like methyl gallate. mdpi.com These specialized architectures are of interest for their self-assembly properties and potential to incorporate other molecules. mdpi.com

While research has been conducted on the synthesis of dendrimers and Janus materials from various precursors, including those with cyclic cores, specific data on the use of "this compound" scaffolds for these applications is limited. mdpi.com

Polymeric Materials and Adhesives Incorporating Tricyclic Units

The incorporation of specific chemical moieties into polymeric materials and adhesives can significantly enhance their properties. For example, the addition of 1,3,5-triacryloylhexahydro-1,3,5-triazine to an experimental adhesive resin has been shown to impart antibacterial activity against Streptococcus mutans. nih.gov In this study, the triazine compound was able to copolymerize with the comonomeric blend of the adhesive, which included BisGMA, TEGDMA, and HEMA. nih.gov The inclusion of the triazine compound also led to an improvement in the Knoop hardness of the adhesive. nih.gov

Natural polymers such as starch-based, protein-based, and cellulosic derivatives are also utilized in adhesive formulations, functioning through hydrogen bonding and mechanical entanglement. specialchem.com In the realm of synthetic polymers, triacid monomers, which contain three carboxylic acid groups, are used to achieve extensive crosslinking, leading to exceptional adhesion to substrates like metal, glass, and ceramics. specialchem.com

While these examples demonstrate the use of tricyclic and multifunctional compounds in polymers and adhesives, there is a lack of specific information in the available literature regarding the incorporation of "this compound" units into these materials.

Design of Novel Molecular Scaffolds for Materials Innovation

In the context of materials science, the development of nitrogen-rich tricyclic-based energetic materials has been a subject of interest. rsc.org These materials have applications in both military and civilian fields. rsc.org The synthesis, crystal behavior, and structure-property relationships of these compounds are actively being studied. rsc.org

Chemical Biology as Mechanistic Probes

Probing Adenosine Receptors and GPCRs with Tricyclic Ligands

Tricyclic compounds have been developed as potent and selective ligands for adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). mdpi.com These receptors, which include the A1, A2A, A2B, and A3 subtypes, are involved in a wide range of physiological processes. nih.gov The planar nature of fused aromatic rings in many tricyclic systems is a key structural feature that contributes to their robust interaction with adenosine receptors. mdpi.com

Early examples of tricyclic ligands for adenosine receptors include compounds from the pyrazolo-pyrimido-pyridazinone series, which have demonstrated low nanomolar antagonist activity and high selectivity for the human A1 receptor subtype. mdpi.com Structure-activity relationship (SAR) studies on these tricyclic analogues have revealed that the pyrazole (B372694) ring is crucial for A1 receptor selectivity. mdpi.com

The development of selective agonists and antagonists for each of the four adenosine receptor subtypes has been a significant focus of medicinal chemistry. nih.gov These ligands are essential tools for studying the therapeutic potential of modulating adenosine receptor activity. nih.gov For instance, selective A1 agonists have been investigated for atrial fibrillation, while A2A antagonists have been explored for the treatment of Parkinson's disease. nih.gov

The table below summarizes key characteristics of tricyclic ligands for adenosine receptors.